REACTION_SMILES
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[CH3:17][C:18](=[O:19])[OH:20].[Cl:6][CH2:7][c:8]1[cH:9][c:10](=[O:15])[nH:11][c:12](=[O:14])[nH:13]1.[OH2:16].[S:1]([Cl:2])(=[O:3])([Cl:4])=[O:5]>>[Cl:4][c:9]1[c:8]([CH2:7][Cl:6])[nH:13][c:12](=[O:14])[nH:11][c:10]1=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1cc(CCl)[nH]c(=O)[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)Cl
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Name
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Type
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product
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Smiles
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O=c1[nH]c(CCl)c(Cl)c(=O)[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |